3-(4-Methylphenyl)-1H-2-benzopyran-1-one
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Overview
Description
3-(p-Tolyl)-1H-isochromen-1-one is an organic compound belonging to the class of isochromenones. Isochromenones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound features a p-tolyl group attached to the 3-position of the isochromenone ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolylacetic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isochromenone ring.
Industrial Production Methods
Industrial production of 3-(p-Tolyl)-1H-isochromen-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the p-tolyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(p-Tolyl)-1H-isochromen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1H-isochromen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isochromenone: The parent compound without the p-tolyl group.
Coumarin: A structurally related compound with similar biological activities.
Quinoline: Another heterocyclic compound with diverse applications.
Uniqueness
3-(p-Tolyl)-1H-isochromen-1-one is unique due to the presence of the p-tolyl group, which can enhance its reactivity and biological properties compared to other isochromenones. This structural feature can lead to improved efficacy in certain applications, such as drug development and agrochemical production.
Properties
CAS No. |
62827-73-0 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(17)18-15/h2-10H,1H3 |
InChI Key |
FDFPICMLMJIYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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